molecular formula C8H14Cl2N2O B15300850 2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride

2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride

Cat. No.: B15300850
M. Wt: 225.11 g/mol
InChI Key: GVCZSEFFJFOSTD-UHFFFAOYSA-N
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Description

2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound with a molecular structure that includes a pyridine ring substituted with a methyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride typically involves the reaction of 2-methyl-3-pyridinol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridinol is replaced by the ethanamine chain. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpyridin-3-yl)ethan-1-amine
  • 1-(2-Methylpyridin-3-yl)ethan-1-amine dihydrochloride
  • 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride

Uniqueness

2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both an ether and an amine functional group

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

2-(2-methylpyridin-3-yl)oxyethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-7-8(11-6-4-9)3-2-5-10-7;;/h2-3,5H,4,6,9H2,1H3;2*1H

InChI Key

GVCZSEFFJFOSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OCCN.Cl.Cl

Origin of Product

United States

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